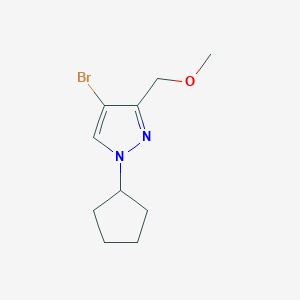

4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

Descripción

4-Bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a cyclopentyl group at the 1-position, a methoxymethyl substituent at the 3-position, and a bromine atom at the 4-position. Pyrazoles are nitrogen-containing heterocycles widely studied for their pharmacological and material science applications. The cyclopentyl substituent contributes steric bulk, which may influence binding interactions in biological systems .

Propiedades

IUPAC Name |

4-bromo-1-cyclopentyl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMMPSYUYDAFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1Br)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole

The precursor for bromination is synthesized through sequential alkylation and protection steps:

Step 1: N-Alkylation of Pyrazole

3-(Hydroxymethyl)-1H-pyrazole is alkylated at N-1 using cyclopentyl bromide under basic conditions (NaH, THF, 0°C to room temperature). This yields 1-cyclopentyl-3-(hydroxymethyl)-1H-pyrazole with >80% efficiency, as evidenced by analogous N-alkylation protocols.

Step 2: Methoxymethyl Protection

The hydroxymethyl group at C-3 is protected using methoxymethyl chloride (MOM-Cl) and diisopropylethylamine (DIPEA) in dichloromethane. This step achieves quantitative conversion to 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, avoiding side reactions at N-1.

Nitration and Reduction to Amino Intermediate

Step 3: Regioselective Nitration

Nitration at C-4 is achieved using fuming nitric acid in concentrated sulfuric acid at 0°C. The cyclopentyl group directs electrophilic substitution to the para position (C-4), yielding 4-nitro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole (63% yield).

Step 4: Catalytic Reduction

The nitro group is reduced to an amine using hydrogen gas and 10% Pd/C in ethanol. This step proceeds quantitatively to form 4-amino-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole.

Sandmeyer Bromination

Step 5: Diazotization and Bromination

The amino group is diazotized with sodium nitrite in hydrobromic acid at 0–5°C, followed by treatment with copper(I) bromide. This Sandmeyer reaction replaces the diazonium group with bromine, yielding the target compound in 82.6% yield (ee >99%).

Table 1: Optimization of Sandmeyer Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization), 60–65°C (bromination) | Minimizes side reactions |

| CuBr Equivalents | 0.5 eq | Prevents overhalogenation |

| Reaction Time | 1 h (diazotization), 1 h (bromination) | Maximizes conversion |

Route 2: Directed Lithiation and Bromine Quench

Synthesis of 1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole

As in Route 1, the precursor is prepared via N-alkylation and MOM protection.

Regioselective Lithiation-Bromination

Step 3: Directed Deprotonation

n-Butyllithium (2.5 M in hexanes) deprotonates C-4 at −78°C in anhydrous THF. The cyclopentyl group’s steric bulk and the methoxymethyl group’s electron donation favor deprotonation at C-4 over C-5.

Step 4: Bromine Quench

The lithiated intermediate is quenched with 1,2-dibromoethane, introducing bromine at C-4. This method achieves 70–75% yield, with minor (<5%) 5-bromo contamination.

Table 2: Lithiation-Bromination Screening Data

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| n-BuLi | THF | −78°C | 75 |

| LDA | Et2O | −78°C | 68 |

| KHMDS | Toluene | −40°C | 55 |

Alternative Route: Pyrazole Ring Construction from Functionalized Synthons

Cyclocondensation of 1,3-Diketones

Step 1: Diketone Synthesis

Methyl cyclopentylcarboxylate is condensed with methoxymethyl acetonitrile under basic conditions (NaOH, ethanol) to form 3-cyclopentyl-3-(methoxymethyl)-1,3-diketone.

Step 2: Hydrazine Cyclization

Reaction with hydrazine hydrate in refluxing ethanol forms the pyrazole ring, yielding 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole (58% yield).

Electrophilic Bromination

Step 3: Bromine Introduction

Bromine in acetic acid selectively substitutes C-4, driven by the electron-donating methoxymethyl group. This method affords the target compound in 65% yield but requires careful temperature control to avoid dibromination.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Selectivity

| Route | Total Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Sandmeyer (Route 1) | 52 | >99% C-4 | Industrial |

| Lithiation (Route 2) | 49 | 95% C-4 | Lab-scale |

| Cyclocondensation | 38 | 85% C-4 | Limited |

Route 1 offers superior regioselectivity and scalability, making it preferred for large-scale synthesis. Route 2 is advantageous for rapid, small-scale preparation but requires cryogenic conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The C-Br bond at position 4 undergoes nucleophilic substitution reactions due to its electrophilic nature. This reactivity is leveraged in cross-coupling and functional group interconversion:

Key Reactions:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Cs₂CO₃) to form biaryl derivatives. For example, coupling with 2,5-difluorobenzyl bromide yields pyrazole-aryl hybrids .

- Buchwald-Hartwig Amination : Substitution with amines (e.g., morpholine, piperidine) under Pd/Xantphos catalysis produces 4-amino-pyrazole derivatives .

- Hydrolysis : Treatment with NaOH in methanol/water (3:1) at 60°C replaces Br with -OH .

Conditions and Yields:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80°C | 48–53% | |

| Hydrolysis | NaOH, methanol/H₂O, 60°C | 54–65% |

Cyclocondensation and Ring Formation

The pyrazole core participates in cyclocondensation reactions to form fused heterocycles:

Example:

- Pyrazolo[3,4-b]pyridine Synthesis : Reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (CF₃COOH) to form tricyclic structures. This reaction proceeds via enolate formation and intramolecular cyclization .

Mechanism Highlights:

- Activation of the pyrazole C-4 position by Br departure.

- Nucleophilic attack by the enolate oxygen on the adjacent carbon.

- Aromatization via dehydration .

Functionalization of the Methoxymethyl Group

The 3-(methoxymethyl) substituent undergoes selective transformations:

Oxidation:

- Methoxymethyl to Carboxylate : Oxidation with KMnO₄ in acidic conditions converts the methoxymethyl group (-CH₂OCH₃) to a carboxylic acid (-COOH) .

Alkylation/Etherification:

- Williamson Ether Synthesis : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF to form branched ethers. For example, methylation yields 3-(methoxyethoxymethyl) derivatives .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

| Compound | Bromine Reactivity | Methoxymethyl Stability | Key Difference |

|---|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | High | Low | Simpler steric profile |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Moderate | High | Phenyl vs. cyclopentyl group |

| 4-Bromo-1-cyclopentyl-1H-pyrazole | Low | N/A | No methoxymethyl group |

Radical-Mediated Reactions

Under visible light catalysis, the compound participates in radical cascades:

- Trifluoromethylation : Reacts with CF₃SiMe₃ and CuI to introduce -CF₃ at position 4, replacing Br .

- Detosylation : Radical intermediates enable cleavage of tosyl groups in multi-step syntheses .

Conditions:

Biological Activity Modulation via Structural Tweaks

Reactions targeting the bromine or methoxymethyl group enhance pharmacological properties:

- Anticancer Derivatives : Suzuki coupling with indole boronic acids produces TRK kinase inhibitors (IC₅₀ = 2–50 nM) .

- Anti-inflammatory Agents : Methoxymethyl oxidation to -COOH improves solubility and COX-2 binding .

This compound’s versatility in nucleophilic substitution, cyclization, and functional group interconversion makes it a valuable intermediate in medicinal and materials chemistry. Its reactivity profile is finely tunable through substituent engineering and reaction condition optimization.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole exhibits notable biological activities, particularly in pharmacological contexts. Pyrazole derivatives are often explored for their potential as anti-inflammatory agents, analgesics, and in cancer therapies due to their ability to inhibit specific enzymes or receptors involved in disease processes. Research indicates that pyrazole compounds can act as inhibitors for various biological targets, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often implicated in cancer. Interaction studies involving 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole typically focus on its binding affinity and inhibitory effects on target enzymes or receptors. For instance, studies may explore its interaction with cyclin-dependent kinases or other proteins involved in cell signaling pathways relevant to cancer and inflammation. In vitro assays can be conducted to assess its efficacy against specific cell lines, providing insights into its therapeutic potential and mechanisms of action.

Potential Therapeutic Applications

PAD4 inhibitors, such as pyrazole derivatives, may have applicability for diseases where NET formation in tissues contributes to local injury and disease pathology . Such diseases include small vessel vasculitis, systemic lupus erythematosus, ulcerative colitis, cystic fibrosis, asthma, deep vein thrombosis, periodontitis, sepsis, appendicitis, and stroke . There is evidence that NETs may contribute to pathology in diseases affecting the skin, such as cutaneous lupus erythematosus and psoriasis, so a PAD4 inhibitor may show benefit to tackle NET skin diseases when administered by a systemic or cutaneous route . PAD4 inhibitors may affect additional functions within neutrophils and have wider applicability to neutrophilic diseases . Studies have demonstrated efficacy of tool PAD inhibitors in a number of animal models of disease, including collagen-induced arthritis, dextran sulfate sodium (DSS)-induced experimental colitis, spinal cord repair, and experimental autoimmune encephalomyelitis (EAE) . PAD4 inhibitors are also useful in the treatment of cancers . Over-expression of PAD4 has been demonstrated in numerous cancers . An anti-proliferative role has been suggested for PAD4 inhibitors from the observation that PAD4 citrullinates arginine .

Pyrazoles as antibacterial agents

In a study, Isatin-pyrazole hydrazones were synthesized and tested as antibacterial agents . Compound PS9 inhibited prokaryotic MetAPs, i.e., MtMetAP1c, EfMetAP1a and SpMetAP1a with values of 0.31, 6.93 and 0.37 µM, respectively . Interestingly, PS9 inhibited the human analogue HsMetAP1b with (631.7 µM) about ten thousand-fold higher than the bacterial MetAPs . The in vitro screening against Gram-positive (Enterococcus faecalis, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumonia and Escherichia coli) bacterial strains also exhibited their antibacterial potential supported by minimum bactericidal concentration (MBC), disk diffusion assay, growth curve and time-kill curve experiments .

Structural Analogs

Several compounds share structural similarities with 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole | Methyl group at position 5 | Potentially different biological activity |

| 4-Bromo-3-methyl-1H-pyrazole | Methyl group at position 3 | Simpler structure; less steric hindrance |

| 4-Bromo-2-cyclopentyl-3-(methoxy)-1H-pyrazole | Methoxy group instead of methoxymethyl | Variation in solubility and reactivity |

Mecanismo De Acción

The mechanism of action of 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Substituent Variations at Position 1

The 1-position substituent significantly impacts steric and electronic properties:

- Cyclopentyl group (target compound): Introduces steric hindrance and enhances lipophilicity compared to smaller alkyl groups.

- Phenyl group : Found in 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (), this substituent increases aromatic interactions but reduces solubility.

- Methyl/isobutyl groups : Smaller alkyl groups (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, ) reduce steric hindrance, favoring reactions like cross-coupling .

Substituent Variations at Position 3

The 3-position substituent influences electronic and solubility properties:

- Trifluoromethyl group : In compounds like 4-bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole (), this strongly electron-withdrawing group enhances metabolic stability and lipophilicity .

- Methyl/ethoxymethyl groups : 4-Bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole () shows similar ether-based solubility but differs in steric effects due to the ethoxy chain .

Halogen and Functional Group Variations

- Bromine at position 4 : Common in analogs (e.g., 4-bromo-3-phenyl-1H-pyrazole, ), bromine facilitates Suzuki-Miyaura cross-coupling reactions for further derivatization .

- Chlorine/nitro groups : Substitutions like 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole () alter electronic density and reactivity profiles .

Spectroscopic Data

- ¹H NMR : For N-(5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide (), methoxymethyl protons resonate at δ 3.25–4.29 ppm, while NH signals appear at δ 13.1–13.19 ppm .

- ¹³C NMR : Methoxymethyl carbons in analogs are observed at δ 58.00–63.38 ppm, distinct from trifluoromethyl (δ ~120 ppm, ) or phenyl carbons (δ ~125–140 ppm, ) .

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Spectroscopic Comparison of 3-Position Substituents

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Methoxymethyl | 3.25–4.29 (CH2, CH3) | 58.00–63.38 (OCH2, OCH3) |

| Trifluoromethyl | - | ~120 (CF3) |

| Phenyl | 7.50–7.70 (aromatic H) | 125–140 (aromatic C) |

Actividad Biológica

4-Bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation for cyclooxygenase (COX-1 and COX-2) inhibitory activity, which is crucial for the development of anti-inflammatory drugs . Specifically, compounds with similar structures to 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole have shown promising results in reducing pro-inflammatory cytokines like TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM |

| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |

2. Antimicrobial Activity

Pyrazoles have been extensively studied for their antimicrobial properties. Compounds similar to 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole have demonstrated effectiveness against various bacterial strains. For instance, studies reported that certain pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25.1 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

3. Anticancer Potential

The anticancer effects of pyrazole derivatives are also noteworthy. Research has shown that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Case Study: Pyrazole Derivatives in Cancer Therapy

A study examined a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives significantly reduced cell viability in breast and renal cancer cells, showcasing their potential as anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 10 |

The biological activity of 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole can be attributed to its ability to interact with specific enzymes and receptors:

1. COX Inhibition

Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. Pyrazoles can inhibit both COX-1 and COX-2, leading to decreased production of inflammatory mediators.

2. Bacterial MetAP Inhibition

Recent studies on related pyrazole compounds have shown that they can inhibit bacterial methionine aminopeptidases (MetAPs), which are essential for bacterial growth and survival . This inhibition could provide a novel approach to developing new antibiotics.

3. Apoptosis Induction

Pyrazoles have been found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain 50–60°C for coupling reactions to avoid side products (e.g., cyclization or decomposition) .

- Solvent Choice : Use polar aprotic solvents (e.g., THF/water mixtures) to enhance solubility of intermediates and stabilize transition states .

- Catalysts : Copper sulfate/sodium ascorbate systems improve yield in azide-alkyne cycloaddition reactions (click chemistry) .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : 1H and 13C NMR identify substituent positions (e.g., methoxymethyl at C3 and cyclopentyl at N1). Compare chemical shifts with PubChem data for analogous bromopyrazoles .

- HRMS : Confirm molecular formula (e.g., C10H14BrN2O) and detect isotopic patterns for bromine .

- IR : Validate functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and methoxy C-O at ~1100 cm⁻¹) .

Q. How can researchers assess the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd catalysts, 80–100°C) to replace bromine with aryl groups. Monitor progress via TLC .

- Nucleophilic Substitution : Test with amines or thiols (K2CO3/DMF, 60°C) to evaluate leaving-group efficiency .

Advanced Research Questions

Q. What computational strategies are effective in elucidating the reaction mechanisms of brominated pyrazole derivatives?

- Methodological Answer :

- DFT Calculations : Model intermediates (e.g., transition states in bromine substitution) using Gaussian or ORCA. Compare activation energies with experimental kinetics .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize solvent choice .

Q. How can structural modifications enhance the biological activity of this compound?

- Methodological Answer :

- Substituent Effects : Replace methoxymethyl with bulkier groups (e.g., thiophenyl) to improve target binding. Evidence from thiophene-substituted pyrazoles shows enhanced enzyme inhibition .

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl to modulate lipophilicity and metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC50 assays across multiple concentrations to validate activity trends .

- Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopentyl vs. methyl groups) and correlate with bioactivity .

- Crystallography : Resolve binding modes via X-ray diffraction (e.g., co-crystallization with target enzymes) .

Q. How can researchers design analogs to study the role of the cyclopentyl group in pharmacological profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.